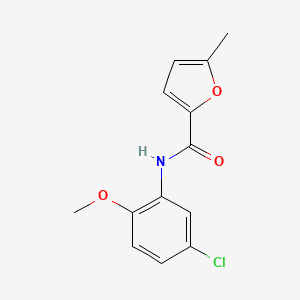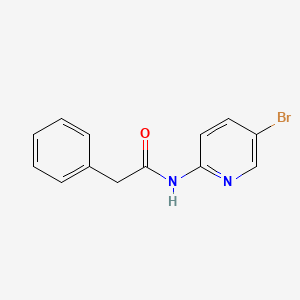
N-(5-bromo-2-pyridinyl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-2-pyridinyl)-2-phenylacetamide, also known as 5-Bromo-2-pyridinylphenylacetamide or BPPA, is a chemical compound with the molecular formula C13H10BrN2O. It is a white to off-white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. BPPA is a research chemical that has gained attention in the scientific community for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of BPPA is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways involved in cell growth and inflammation. BPPA has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
BPPA has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and reduction of inflammation. BPPA has also been shown to have antioxidant properties, which may contribute to its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BPPA in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, BPPA has been shown to have low toxicity in animal studies, which makes it a potentially safe compound to use in research. However, one limitation of using BPPA is its limited solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research involving BPPA. One area of interest is its potential as an anticancer agent, particularly in the treatment of breast cancer. Additionally, further research is needed to fully elucidate the mechanism of action of BPPA and its potential applications in other areas, such as anti-inflammatory and antioxidant therapy. Furthermore, the development of more efficient synthesis methods for BPPA may make it a more widely used research chemical.
Méthodes De Synthèse
BPPA can be synthesized through a multistep process involving the reaction of 5-bromo-2-pyridinecarboxylic acid with phenylacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reduced with a reducing agent such as sodium borohydride to yield BPPA.
Applications De Recherche Scientifique
BPPA has been used in various scientific research studies, including its potential as an anticancer agent. In one study, BPPA was found to inhibit the growth of breast cancer cells by inducing apoptosis, or programmed cell death. Additionally, BPPA has been investigated for its potential as an anti-inflammatory agent, with promising results in reducing inflammation in animal models.
Propriétés
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c14-11-6-7-12(15-9-11)16-13(17)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSWFOWAMUFWRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-fluorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5872784.png)
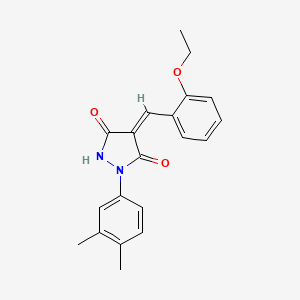

![N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-1,3-benzothiazol-2-amine](/img/structure/B5872799.png)
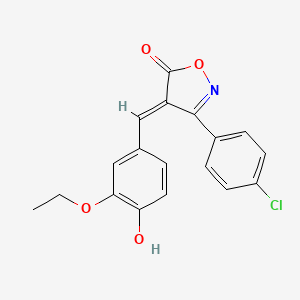
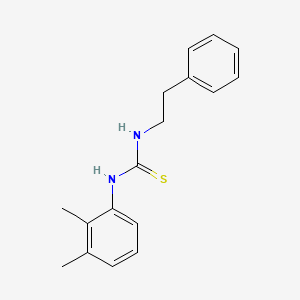

![3-(2-methylphenyl)-5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5872841.png)

![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B5872854.png)
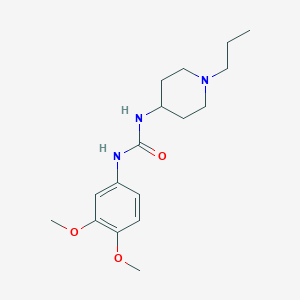
![4-[4-benzyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5872870.png)

